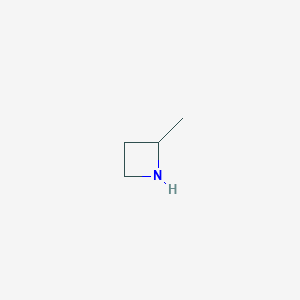
2-Metilacetidina
Descripción general
Descripción
2-Methylazetidine is a type of azetidine, a four-membered nitrogen-containing ring, which is of interest in synthetic organic chemistry due to its presence in biologically active compounds and potential use in pharmaceuticals. The synthesis of azetidines and their derivatives, including 2-methylazetidine, has been explored through various methods, demonstrating the versatility and importance of these compounds in chemical synthesis .
Synthesis Analysis
The synthesis of (S)-2-methylazetidine has been achieved through two scalable syntheses, both yielding the product as a bench-stable, crystalline (R)-(-)-CSA salt. One method involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring, while the other uses chemoselective reduction of N-Boc azetidine-2-carboxylic acid. These methods provide good overall yields and high enantiomeric excess, demonstrating the feasibility of large-scale production .
Molecular Structure Analysis
Azetidines, such as 2-methylazetidine, are characterized by their strained four-membered ring structure. This strain can influence their reactivity and stability, making them interesting targets for synthesis. The molecular structure of azetidines is also important for their biological activity, as small changes can significantly impact their interaction with biological targets .
Chemical Reactions Analysis
Azetidines, including 2-methylazetidine, can undergo various chemical reactions due to their strained ring system and the presence of a reactive nitrogen atom. For example, 2-(dichloromethylene)azetidines, a class of stable strained cyclic enamines, have been synthesized and shown to react smoothly with electrophilic reagents, leading to products like pyrrolidin-3-ones . Additionally, 2-methyleneazetidines have been used in [3+2]-cycloaddition reactions with azides to form beta-lactam derivatives, highlighting the synthetic utility of azetidine derivatives in constructing complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylazetidine and related azetidine derivatives are influenced by their four-membered ring structure. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, illustrates the manipulation of azetidine's physical properties through functional group modification. The resulting compound has practical yield and is proposed to have a cis configuration based on previous studies . The physical properties, such as stability and crystallinity, are also important for the practical application and handling of these compounds, as seen in the synthesis of (S)-2-methylazetidine .
Aplicaciones Científicas De Investigación
Síntesis de (S)-2-Metilacetidina
(S)-2-Metilacetidina se puede sintetizar utilizando dos rutas ortogonales . Una ruta implica la generación in situ y ciclación de un 1,3-bis-triflato para formar el anillo azetidina . La segunda ruta implica la reducción quimioselectiva del ácido N-Boc azetidina-2-carboxílico . Ambas secuencias proporcionan el producto deseado con buenos rendimientos generales (61% y 49%) y alto exceso enantiomérico (>99% ee), evitan la cromatografía en columna y son adecuadas para la producción a gran escala .
Síntesis de (S)-2-Metilacetidina®-(−)-Camsulfonato (CSA)
Smith y sus colaboradores han informado sobre la síntesis de (S)-2-metilacetidina®-(−)-camsulfonato (CSA) a partir de 1,3-butanodiol . El protocolo de síntesis involucró una mesilación inicial de ®-(−)-1,3-butanodiol para producir un producto bismésilado que, al tratar con bencilamina, proporcionó la azetidina deseada con un rendimiento del 53% .
Sustancias Sustitutas de Aminoácidos
Las azetidinas, incluida la 2-Metilacetidina, son aptas como sustancias sustitutas de aminoácidos . Esto las hace valiosas en química peptidomimética y de ácidos nucleicos .
Procesos Catalíticos
Las azetidinas se utilizan en procesos catalíticos, incluidas las adiciones de Henry, Suzuki, Sonogashira y Michael .
Reacciones de Apertura y Expansión de Anillos
Las azetidinas representan una clase importante de compuestos tensos que las convierten en excelentes candidatas para reacciones de apertura y expansión de anillos
Safety and Hazards
2-Methylazetidine should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and set up emergency exits and the risk-elimination area . Eye and face protection should be worn, such as tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .
Direcciones Futuras
Mecanismo De Acción
- The reactivity of azetidines, including 2-Methylazetidine , is influenced by the considerable ring strain they possess. Despite this strain, azetidines are more stable than related aziridines. This stability allows for easier handling and unique reactivity under appropriate conditions .
Mode of Action
Propiedades
IUPAC Name |
2-methylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWPRNUXWYLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336393, DTXSID70903791 | |
| Record name | 2-Methylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_4542 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19812-49-8 | |
| Record name | 2-Methylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes available for producing enantiomerically pure (S)-2-methylazetidine?
A1: Two distinct synthetic pathways have been reported for the production of (S)-2-methylazetidine as a stable, crystalline (R)-(-)-camphorsulfonic acid salt []. The first method utilizes an in situ formation and cyclization of a 1,3-bis-triflate to construct the azetidine ring. The second approach involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid. Both methods yield the target compound in good overall yields and high enantiomeric excess, exceeding 99% ee []. Importantly, these scalable syntheses avoid tedious purification techniques like column chromatography, making them suitable for large-scale production.
Q2: How does the stereochemistry of 7-(3-amino-2-methyl-1-azetidinyl)quinolones influence their antibacterial activity?
A2: Research has shown that the stereochemistry of the 7-(3-amino-2-methyl-1-azetidinyl) moiety significantly impacts the antibacterial activity of quinolone and naphthyridine derivatives []. Specifically, the (2S,3R) configuration of this group consistently demonstrated superior in vitro and in vivo efficacy compared to other stereoisomers. This highlights the critical role of stereochemistry in optimizing the biological activity of this class of antibacterial agents [].
Q3: Can microorganisms be utilized for the enantioselective synthesis of azetidine-2-carboxylic acid derivatives?
A3: Yes, biotransformations using whole-cell catalysts like Rhodococcus erythropolis AJ270 offer a highly efficient and enantioselective route to access chiral azetidine-2-carboxylic acids and their amide derivatives from racemic precursors []. The impressive enantioselectivity, often exceeding 99.5% ee, stems from the combined action of a highly active but non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells []. This approach demonstrates the potential of biocatalysis for producing valuable chiral building blocks.
Q4: How has mass spectrometry been employed to study azetidine derivatives?
A4: Mass spectrometry has proven to be a valuable tool for analyzing the fragmentation patterns of azetidine and its derivatives, including N-halo, N-tosyl, and methylene-bis-azetidine compounds []. These studies have provided insights into the characteristic fragmentation pathways of these molecules, often proceeding through the open form of the molecular ion []. This information is crucial for structural elucidation and understanding the behavior of azetidine derivatives.
Q5: What is the absolute configuration of (+)-2-methylazetidine hydrobromide?
A5: The absolute configuration of (+)-2-methylazetidine hydrobromide has been unequivocally determined as S through X-ray crystallography []. This analysis revealed a bent conformation for the azetidine ring, characterized by a dihedral angle of 153° across the non-nitrogen atoms []. This structural information is essential for understanding the conformational preferences and potential interactions of this molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



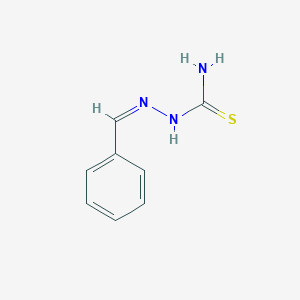
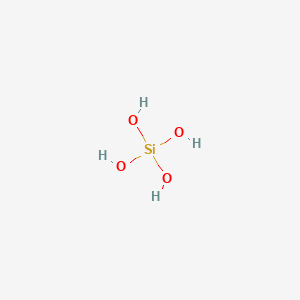
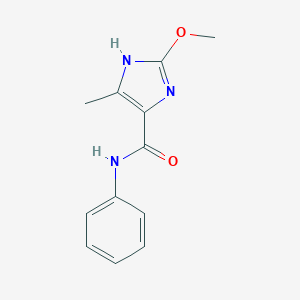


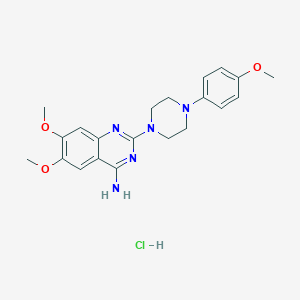

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)





